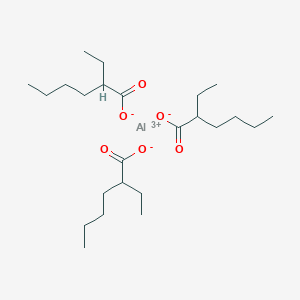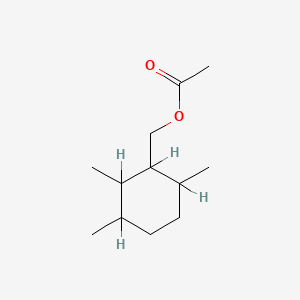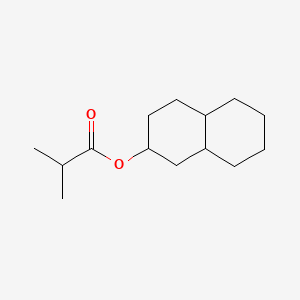![molecular formula C16H17ClN4O4 B1619748 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol CAS No. 3025-41-0](/img/structure/B1619748.png)
2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye, particularly in the textile industry. The compound’s structure includes an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a chloro and nitro group, while the other is connected to an imino and ethanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to form 2-chloro-4-nitroaniline. This intermediate undergoes diazotization with sodium nitrite in an acidic medium to form the diazonium salt. The diazonium salt is then coupled with 4-aminophenol to form the azo compound. Finally, the azo compound is reacted with ethanolamine to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process and minimize by-products.
化学反応の分析
Types of Reactions
2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Widely used as a dye in the textile industry for coloring fabrics.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes that can alter the redox state of the target molecules.
類似化合物との比較
Similar Compounds
2,2’-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol:
2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol: Another azo dye with similar applications.
Uniqueness
2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to other azo dyes. The presence of the chloro and nitro groups enhances its stability and makes it suitable for various industrial applications.
特性
CAS番号 |
3025-41-0 |
|---|---|
分子式 |
C16H17ClN4O4 |
分子量 |
364.78 g/mol |
IUPAC名 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H17ClN4O4/c17-15-11-14(21(24)25)5-6-16(15)19-18-12-1-3-13(4-2-12)20(7-9-22)8-10-23/h1-6,11,22-23H,7-10H2 |
InChIキー |
JIPUSMUWJRCMRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCO)CCO |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCO)CCO |
| 3025-41-0 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-](/img/structure/B1619668.png)




![Dimethyl 2-[[2-[(2-methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-YL)ethyl]azo]terephthalate](/img/structure/B1619675.png)






